molecular formula C15H11BrO2 B12894602 2-Bromo-3-(phenoxymethyl)benzofuran CAS No. 88879-45-2

2-Bromo-3-(phenoxymethyl)benzofuran

Cat. No.: B12894602
CAS No.: 88879-45-2
M. Wt: 303.15 g/mol
InChI Key: DXYPNQSZSVLASM-UHFFFAOYSA-N
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Description

2-Bromo-3-(phenoxymethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the second position and a phenoxymethyl group at the third position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(phenoxymethyl)benzofuran typically involves the following steps:

    Phenoxymethylation: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3-hydroxybenzofuran with phenoxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(phenoxymethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

2-Bromo-3-(phenoxymethyl)benzofuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(methoxymethyl)benzofuran: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.

    2-Chloro-3-(phenoxymethyl)benzofuran: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(Phenoxymethyl)benzofuran: Lacks the bromine atom at the second position.

Uniqueness

2-Bromo-3-(phenoxymethyl)benzofuran is unique due to the presence of both the bromine atom and the phenoxymethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

88879-45-2

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-3-(phenoxymethyl)-1-benzofuran

InChI

InChI=1S/C15H11BrO2/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-9H,10H2

InChI Key

DXYPNQSZSVLASM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)Br

Origin of Product

United States

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